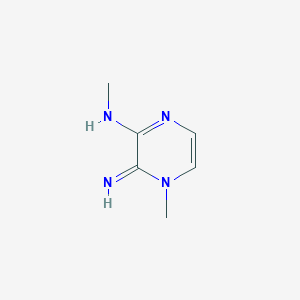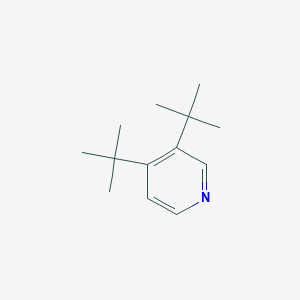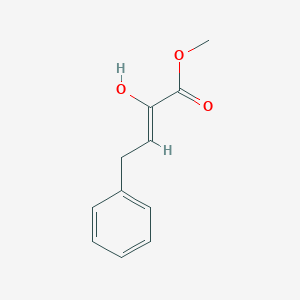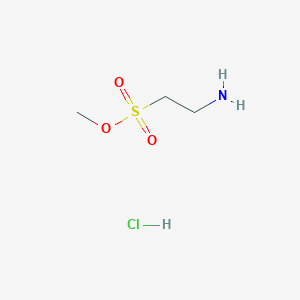![molecular formula C7H8N2O B13117258 2-Methyl-5,6-dihydrofuro[2,3-d]pyrimidine](/img/structure/B13117258.png)
2-Methyl-5,6-dihydrofuro[2,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-5,6-dihydrofuro[2,3-d]pyrimidine is a heterocyclic compound that features a fused ring system combining a furan and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to naturally occurring nucleotides.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5,6-dihydrofuro[2,3-d]pyrimidine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-3-methylfuran with formamide in the presence of a catalyst such as acetic acid. The reaction is usually carried out at elevated temperatures (around 150-200°C) to facilitate the formation of the fused ring system.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and catalyst concentration) is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-5,6-dihydrofuro[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS), while nucleophilic substitutions may involve reagents like sodium azide (NaN₃).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-methyl-5,6-dihydro-4-oxo-furo[2,3-d]pyrimidine, while reduction could produce 2-methyl-5,6,7,8-tetrahydrofuro[2,3-d]pyrimidine.
Aplicaciones Científicas De Investigación
2-Methyl-5,6-dihydrofuro[2,3-d]pyrimidine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as a bioactive molecule, particularly in enzyme inhibition and receptor binding studies.
Medicine: Research is ongoing into its potential as an anticancer agent, given its structural similarity to nucleotides and its ability to interfere with DNA synthesis.
Industry: It is used in the development of new materials with specific electronic properties, such as organic semiconductors.
Mecanismo De Acción
The mechanism by which 2-Methyl-5,6-dihydrofuro[2,3-d]pyrimidine exerts its effects often involves interaction with biological macromolecules. For instance, it may inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. Additionally, it can bind to DNA or RNA, disrupting normal cellular processes and leading to cell death in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-5,7-dihydrothieno[3,4-d]pyrimidine
- 2,4-Dichloro-5,6-dihydrofuro[2,3-d]pyrimidine
- Pyrano[2,3-d]pyrimidine-2,4-dione
Uniqueness
2-Methyl-5,6-dihydrofuro[2,3-d]pyrimidine is unique due to its specific ring fusion and the presence of a methyl group at the 2-position, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit distinct pharmacokinetic properties and binding affinities, making it a valuable candidate for drug development and other applications.
Propiedades
Fórmula molecular |
C7H8N2O |
|---|---|
Peso molecular |
136.15 g/mol |
Nombre IUPAC |
2-methyl-5,6-dihydrofuro[2,3-d]pyrimidine |
InChI |
InChI=1S/C7H8N2O/c1-5-8-4-6-2-3-10-7(6)9-5/h4H,2-3H2,1H3 |
Clave InChI |
HYEOSDURYHZMKP-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C2CCOC2=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



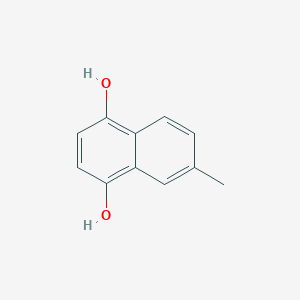
![7-Methoxy-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B13117197.png)



![1-(4'-Tert-butyl[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B13117229.png)


